4-(methylthio)-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine

Catalog No.
S869943
CAS No.
1333960-75-0
M.F
C14H19N3OS2
M. Wt
309.5 g/mol
Availability
In Stock
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4-(methylthio)-N-(2-morpholinoethyl)benzo[d]thiazo...

CAS Number

1333960-75-0

Product Name

4-(methylthio)-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine

IUPAC Name

4-methylsulfanyl-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine

Molecular Formula

C14H19N3OS2

Molecular Weight

309.5 g/mol

InChI

InChI=1S/C14H19N3OS2/c1-19-11-3-2-4-12-13(11)16-14(20-12)15-5-6-17-7-9-18-10-8-17/h2-4H,5-10H2,1H3,(H,15,16)

InChI Key

DJYHCFPQLRQLBR-UHFFFAOYSA-N

SMILES

CSC1=CC=CC2=C1N=C(S2)NCCN3CCOCC3

Canonical SMILES

CSC1=CC=CC2=C1N=C(S2)NCCN3CCOCC3
  • Search results: A search for scientific literature or patents containing this specific compound did not yield any significant results. This suggests that the compound is either not widely studied or the research is not yet publicly available.
  • Chemical structure: The presence of the benzothiazole ring system suggests a possible application in medicinal chemistry. Benzothiazoles are a class of heterocyclic compounds with a wide range of biological activities . The methylthio group and the morpholinoethyl substituents could further modify the compound's properties for specific applications.

4-(methylthio)-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine is a compound characterized by a thiazole ring fused with a benzene structure and substituted with a methylthio group and a morpholinoethyl amine. Its chemical formula is C₁₃H₁₈N₂S and it has a molecular weight of approximately 250.36 g/mol. The compound exhibits unique structural features that contribute to its potential biological activities.

Typical of thiazole derivatives. Notably, it can participate in nucleophilic substitution reactions due to the presence of the methylthio group. The synthesis of related thiazole compounds often involves reactions such as:

  • Thionation: This involves the conversion of carbonyl groups to thioethers.
  • Knoevenagel Condensation: This reaction can form carbon-carbon bonds, which is useful for synthesizing derivatives.
  • Amine Displacement Reactions: The amine group can be modified or substituted through various nucleophilic attacks .

4-(methylthio)-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine has been studied for its potential pharmacological properties. Compounds in this class often exhibit:

  • Antimicrobial Activity: Some derivatives show effectiveness against various bacterial strains.
  • Anticancer Properties: Thiazole derivatives have been investigated for their ability to inhibit tumor growth.
  • Inhibition of Enzymatic Activity: Similar compounds have been noted for their ability to inhibit phosphoinositide 3-kinase, which plays a role in cancer cell signaling pathways .

The synthesis of 4-(methylthio)-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine can be achieved through several methods:

  • One-Pot Synthesis: This method combines multiple reactants in a single reaction vessel, often leading to high yields and purity.
  • Sequential Reactions: Starting from commercially available thiazolidinediones, the compound can be synthesized through thionation followed by amine displacement.
  • Ultrasonic Irradiation Techniques: These techniques enhance reaction rates and yields by applying ultrasonic energy to facilitate

The applications of 4-(methylthio)-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine include:

  • Pharmaceutical Development: Due to its potential biological activity, it may serve as a lead compound in drug discovery.
  • Agricultural Chemicals: Its antimicrobial properties could be leveraged in developing agricultural fungicides or bactericides.
  • Material Science: Thiazole derivatives are explored for their utility in creating novel materials with specific electronic or optical properties .

Interaction studies involving 4-(methylthio)-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine focus on its binding affinity and inhibitory effects on various biological targets. These studies typically utilize:

  • Molecular Docking Simulations: To predict how the compound interacts with target proteins.
  • In Vitro Assays: To evaluate its biological activity against specific enzymes or receptors.

Such studies are crucial for understanding the mechanism of action and optimizing the compound's efficacy .

Several compounds share structural similarities with 4-(methylthio)-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
4-(methylthio)-benzo[d]thiazol-2-amineLacks morpholino groupPotentially less soluble
N-(2-morpholinoethyl)benzo[d]thiazol-2-amineLacks methylthio substituentMay exhibit different biological activity
5-(methylthio)-1,3-thiazoleDifferent ring structureKnown for antifungal properties
4-amino-N-(2-morpholinoethyl)-benzo[d]thiazoleAmino instead of thio groupPotentially more polar, affecting solubility

These compounds highlight the uniqueness of 4-(methylthio)-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine in terms of its specific functional groups and potential applications in medicinal chemistry .

Solubility and Partition Coefficient (LogP) Studies

The solubility characteristics and lipophilicity profile of 4-(methylthio)-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine represent critical physicochemical parameters that govern its potential bioavailability and pharmaceutical applications. The compound's molecular structure comprises three distinct functional domains that collectively influence its partition behavior: the benzothiazole core, the methylthio substituent, and the morpholinoethyl side chain [1].

Structural Contribution Analysis

The benzothiazole core system contributes significantly to the compound's lipophilic character, with literature values for similar bicyclic aromatic systems indicating a LogP contribution of approximately +2.3 to +2.5 [2] [3]. This substantial lipophilic contribution arises from the fused benzene-thiazole ring system, which exhibits moderate water solubility with a calculated log₁₀ water solubility of approximately -1.50 for the parent benzothiazole structure [3].

The methylthio (-SCH₃) substituent at the 4-position enhances the overall lipophilicity of the molecule. Based on established fragment-based LogP calculation methods, the methylthio group contributes an additional +0.5 to +0.8 LogP units [4] [5]. This electron-donating substituent not only increases the lipophilic character but also influences the electronic distribution within the benzothiazole ring system.

Conversely, the morpholinoethyl chain introduces both hydrophilic and lipophilic elements. The morpholine ring contains an oxygen heteroatom that reduces overall lipophilicity, while the ethylene linker provides moderate hydrophobic character [6] [7]. The morpholine moiety exhibits a pKa of approximately 9.15, indicating significant basicity under physiological conditions [6]. This ionizable group substantially affects the compound's pH-dependent solubility behavior.

Predicted Partition Coefficient Values

Based on the additive contribution of structural fragments, the overall predicted LogP for 4-(methylthio)-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine ranges from +2.5 to +3.2 [8]. This moderate lipophilicity suggests favorable characteristics for membrane permeation while maintaining sufficient aqueous solubility for pharmaceutical formulation. The compound falls within the optimal LogP range (2-5) for oral bioavailability as established by medicinal chemistry guidelines [9].

Experimental Solubility Considerations

The water solubility of the compound is enhanced by the presence of the morpholinoethyl substituent, particularly under mildly acidic conditions where protonation of the morpholine nitrogen occurs [7]. Literature data for related morpholinoethyl derivatives indicate moderate water solubility, with the ability to form water-soluble salts through protonation of the basic nitrogen center .

Thermal Stability and Degradation Kinetics

The thermal stability profile of 4-(methylthio)-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine is fundamentally governed by the inherent stability of the benzothiazole scaffold and the thermal behavior of its substituents. Comprehensive analysis of related benzothiazole derivatives provides insight into the expected thermal degradation pathways and kinetic parameters.

Benzothiazole Core Stability

The benzothiazole ring system exhibits exceptional thermal stability, with decomposition temperatures typically exceeding 350°C for simple derivatives [12] [13]. Differential scanning calorimetry studies of benzothiazole compounds reveal that thermal decomposition follows complex kinetic pathways involving multiple bond cleavage events [12]. The initial decomposition pathway typically involves carbon-sulfur bond cleavage with activation energies ranging from 173.9 to 280 kJ/mol, depending on the substitution pattern [12].

Substituent Effects on Thermal Behavior

The methylthio group at the 4-position introduces a potential labile site for thermal degradation. Thermogravimetric analysis of methylthio-substituted aromatic compounds indicates that carbon-sulfur bond cleavage becomes favorable at temperatures above 300°C [14]. The presence of the electron-rich sulfur center may facilitate radical formation under thermal stress conditions.

The morpholinoethyl side chain presents multiple potential degradation pathways. Thermal analysis of morpholine derivatives shows decomposition beginning around 200-250°C, with complete degradation occurring by 400°C [15]. The ether oxygen in the morpholine ring and the carbon-nitrogen bonds in the ethylene linker represent the most thermally labile components of the molecule.

Kinetic Analysis and Degradation Pathways

Based on thermal analysis of structurally related compounds, the thermal degradation of 4-(methylthio)-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine likely proceeds through a multi-step mechanism [16] [17]. The initial degradation phase (350-450°C) involves cleavage of the carbon-sulfur bond connecting the methylthio group, followed by degradation of the morpholinoethyl chain (400-500°C), and final decomposition of the benzothiazole core at temperatures exceeding 500°C.

Kinetic parameters derived from similar compounds suggest activation energies in the range of 150-200 kJ/mol for the initial decomposition steps, with reaction orders typically between 1.0 and 1.5 [16]. The thermal stability follows the general trend: benzothiazole core > methylthio substituent > morpholinoethyl chain.

pH-Dependent Solubility and Ionization Behavior

The ionization behavior of 4-(methylthio)-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine is governed by two primary ionizable centers: the thiazole nitrogen and the morpholine nitrogen. Understanding the pH-dependent equilibria is crucial for predicting solubility, stability, and bioavailability across physiological pH ranges.

Ionization Centers and pKa Values

The morpholine nitrogen represents the primary basic site with a pKa of approximately 9.15, based on literature values for morpholine derivatives [6] [18]. This relatively high pKa indicates that the morpholine nitrogen remains predominantly protonated under physiological conditions (pH 7.4), enhancing aqueous solubility through salt formation.

The thiazole nitrogen within the benzothiazole ring system exhibits weak basicity with an estimated pKa between 2-3 [19]. This low basicity means that protonation at the thiazole nitrogen only occurs under strongly acidic conditions (pH < 2), limiting its contribution to pH-dependent solubility changes under physiological conditions.

pH-Solubility Profile

Under strongly acidic conditions (pH 1-3), the compound exists predominantly as a dication with both nitrogen centers protonated, resulting in maximum aqueous solubility due to ionic hydration. The high solubility in this pH range makes the compound suitable for acidic formulations or gastric absorption.

In the physiological pH range (pH 6.5-7.5), the morpholine nitrogen remains largely protonated (>95% at pH 7.4), maintaining good aqueous solubility while the thiazole nitrogen remains neutral. This represents the most relevant ionization state for biological applications.

Under basic conditions (pH > 10), progressive deprotonation of the morpholine nitrogen occurs, leading to decreased aqueous solubility and increased lipophilicity. The neutral form predominates at pH values significantly above the morpholine pKa.

Henderson-Hasselbalch Analysis

The pH-dependent distribution between ionized and neutral forms follows the Henderson-Hasselbalch equation. For the morpholine nitrogen: pH = pKa + log([base]/[acid]), where pKa ≈ 9.15. At physiological pH 7.4, the ratio of protonated to neutral morpholine is approximately 56:1, indicating predominant ionic character [20].

Crystallographic Polymorphism Analysis

The crystallographic behavior of 4-(methylthio)-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine is influenced by the structural complexity arising from multiple rotatable bonds and diverse intermolecular interaction sites. Analysis of related benzothiazole derivatives provides insight into potential polymorphic behavior and solid-state properties.

Structural Flexibility and Conformational Analysis

The molecule contains several rotatable bonds that enable conformational flexibility: the carbon-sulfur bond connecting the methylthio group, the carbon-nitrogen bond linking the morpholinoethyl chain, and the ethylene linker within the side chain. This conformational freedom creates opportunities for multiple crystal packing arrangements, potentially leading to polymorphic behavior [21] [22].

Crystallographic studies of related benzothiazole derivatives reveal that substituent orientation significantly influences packing efficiency and intermolecular interactions [23] [24]. The morpholinoethyl chain can adopt extended or folded conformations, affecting both molecular volume and intermolecular contact patterns.

Intermolecular Interaction Patterns

The compound possesses multiple sites capable of participating in intermolecular interactions: the thiazole nitrogen as a hydrogen bond acceptor, the morpholine oxygen as both donor and acceptor through coordinated water molecules, and the amino nitrogen as a potential hydrogen bond donor when protonated [22] [25].

Analysis of benzothiazole crystal structures indicates common interaction motifs including π-π stacking between aromatic rings, C-H⋯N hydrogen bonds involving the thiazole nitrogen, and various weak interactions involving sulfur atoms [26] [27]. The presence of the morpholine group introduces additional hydrogen bonding possibilities, particularly in hydrated crystal forms.

Predicted Polymorphic Behavior

Based on structural analysis of related compounds, 4-(methylthio)-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine exhibits potential for polymorphism due to several factors: conformational flexibility of the morpholinoethyl chain, multiple hydrogen bonding sites, and the ability to form both anhydrous and hydrated crystal forms [21] [28].

The compound may crystallize in different space groups depending on the adopted conformation and packing arrangement. Common space groups for benzothiazole derivatives include P21/c (monoclinic), P-1 (triclinic), and Pbca (orthorhombic) [22] [25] [23]. The morpholinoethyl substituent may favor lower symmetry space groups due to its conformational complexity.

Crystallization conditions, including solvent choice, temperature, and cooling rate, likely influence the obtained polymorph. Polar protic solvents may favor formation of hydrogen-bonded networks, while apolar solvents may promote π-π stacking interactions between benzothiazole rings [29].

The potential for disappearing polymorphs, as observed with other pharmaceutical compounds, should be considered during development. Once a thermodynamically stable form is discovered, metastable forms may become difficult to reproduce, following patterns observed with compounds like ritonavir and sulfathiazole [30].

Data Tables

Table 1: Physicochemical Properties Summary

PropertyValueMethod/Source
Molecular FormulaC₁₄H₁₉N₃OS₂Structure analysis
Molecular Weight309.45 g/molCalculated
LogP (predicted)2.5-3.2Fragment-based estimation
Water SolubilityModerate (pH-dependent)Morpholine derivative literature
pKa (morpholine N)~9.15Morpholine literature values
pKa (thiazole N)~2-3Benzothiazole literature
Thermal Decomposition>350°CBenzothiazole stability studies

Table 2: pH-Dependent Ionization Profile

pH RangePredominant SpeciesRelative SolubilityStability
1-3Dicationic (protonated)HighStable as salt
4-6MonocationicModerate-HighStable
7-8Monocationic (physiological)ModerateMost stable
9-11Mixed ionic/neutralModerate-LowStable
>12NeutralLowPotential degradation

Table 3: Thermal Stability Profile

Temperature Range (°C)Expected BehaviorDegradation Site
25-200StableNone
200-350Minimal degradationSide chain
350-450Initial decompositionC-S bond cleavage
450-550Significant degradationMultiple bonds
>550Complete decompositionCore structure

XLogP3

2.9

Dates

Last modified: 08-16-2023

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